
Sodium new houttuyfonate
Overview
Description
Sodium new houttuyfonate (SNH) is a sodium bisulfite adduct of the active ingredient of the Chinese herbal medicine Houttuynia cordata. It has been widely studied for its antibacterial, anti-inflammatory, and anticancer properties. SNH is known for its wide spectrum of antibacterial activity, few adverse reactions, and its ability to improve immunity.
Preparation Methods
Synthetic Routes and Reaction Conditions: SNH is synthesized through the reaction of dodecanoylacetaldehyde with sodium bisulfite. The reaction typically involves mixing the two reactants in an aqueous solution under controlled temperature and pH conditions to ensure the formation of SNH.
Industrial Production Methods: On an industrial scale, the production of SNH involves large-scale reactions in reactors designed to maintain optimal conditions for the synthesis. The process includes purification steps to isolate SNH from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: SNH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: SNH can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: SNH can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: The oxidation of SNH can lead to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of SNH.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of SNH.
Scientific Research Applications
SNH has been extensively researched for its applications in various fields:
Chemistry: SNH is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: SNH has been studied for its effects on bacterial growth and its potential as an antibacterial agent.
Medicine: SNH has shown promise as an anti-inflammatory and anticancer agent. It has been investigated for its ability to suppress metastasis in non-small cell lung cancer (NSCLC) cells.
Industry: SNH is used in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.
Mechanism of Action
SNH exerts its effects through multiple mechanisms:
Molecular Targets: SNH targets various molecular pathways involved in inflammation and cancer progression.
Pathways Involved: SNH has been shown to inhibit the EGFR-TK pathway, which is involved in cancer cell proliferation. It also modulates the Linc00668/miR-147a/slug axis to suppress metastasis in NSCLC cells.
Comparison with Similar Compounds
SNH is compared with other similar compounds such as sodium houttuyfonate and berberine chloride:
Sodium Houttuyfonate: Similar to SNH, sodium houttuyfonate is derived from Houttuynia cordata and has antibacterial properties.
Berberine Chloride: Berberine chloride is another antibacterial agent that has been studied for its combined effects with SNH against drug-resistant bacteria.
SNH stands out due to its unique combination of antibacterial, anti-inflammatory, and anticancer properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxotetradecane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFNAOSGJCISM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112714-99-5 | |
| Record name | 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


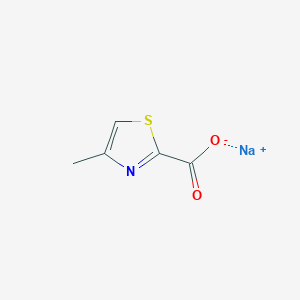
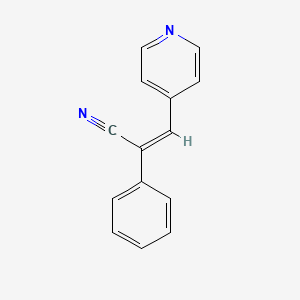
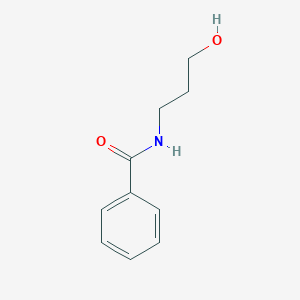

![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)
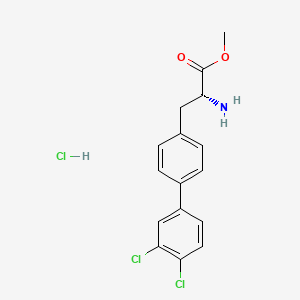
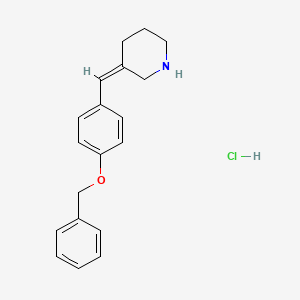
![Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate](/img/structure/B7826872.png)
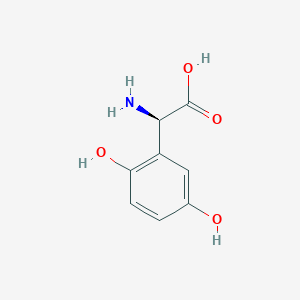
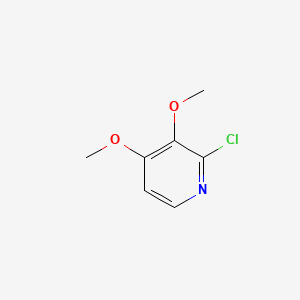

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B7826901.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B7826902.png)

